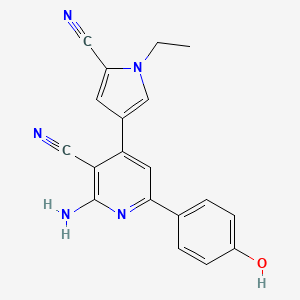![molecular formula C16H23NO6S B6004718 N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine](/img/structure/B6004718.png)
N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine, also known as NMDA receptor antagonist, is a chemical compound that has been widely used in scientific research. This compound is known for its ability to block the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory formation.
Mechanism of Action
N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine acts as a competitive antagonist of the N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine receptor. It binds to the receptor site and blocks the binding of glutamate, which is the primary neurotransmitter that activates the N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine receptor. This results in the inhibition of calcium influx and subsequent downstream signaling pathways that are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to reduce the severity of seizures in animal models of epilepsy. Additionally, it has been shown to have neuroprotective effects in animal models of traumatic brain injury.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine in lab experiments is its ability to selectively block the N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine receptor without affecting other glutamate receptors. This allows researchers to study the specific role of the N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine receptor in various physiological and pathological conditions. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the use of N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine in scientific research. One direction is to study the potential therapeutic effects of this compound in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Another direction is to study the role of the N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine receptor in synaptic plasticity and memory formation in more detail. Additionally, there is a need for the development of more water-soluble analogs of this compound to improve its administration in experimental settings.
In conclusion, N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine is a chemical compound that has been widely used in scientific research to study the role of the N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine receptor in various physiological and pathological conditions. This compound has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Synthesis Methods
N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine can be synthesized using a multi-step process. The first step involves the reaction of cyclohexylamine with ethyl 3,4-dimethoxybenzoate to form N-cyclohexyl-3,4-dimethoxybenzylamine. The second step involves the reaction of this intermediate with p-toluenesulfonyl chloride to form N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]amine. Finally, the last step involves the reaction of this intermediate with glycine to form N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine.
Scientific Research Applications
N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine has been widely used in scientific research to study the role of the N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine receptor in various physiological and pathological conditions. This compound has been used in animal models to study the role of the N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine receptor in synaptic plasticity, learning, and memory. It has also been used to study the role of the N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine receptor in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
IUPAC Name |
2-[cyclohexyl-(3,4-dimethoxyphenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6S/c1-22-14-9-8-13(10-15(14)23-2)24(20,21)17(11-16(18)19)12-6-4-3-5-7-12/h8-10,12H,3-7,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOPIVIDCVVLTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)O)C2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7358933 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzylthio)-N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B6004640.png)
![2-({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)-N-(2-thienylmethyl)acetamide](/img/structure/B6004641.png)
![5-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-pyridinyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B6004647.png)
![4-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6004666.png)
![4-[4-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)phenyl]-2-methyl-3-butyn-2-ol](/img/structure/B6004674.png)
![7-(cyclobutylmethyl)-2-[(3-isopropyl-5-isoxazolyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6004676.png)
![4-{5-[(3-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B6004679.png)
![3-(1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)-1-propanol](/img/structure/B6004701.png)

![1-(cyclohexylmethyl)-3-{[4-(cyclopropylmethyl)-1-piperazinyl]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6004709.png)
![ethyl [1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperidinyl]acetate](/img/structure/B6004719.png)
![N-(3-fluorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B6004725.png)
![3-[(2-chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate](/img/structure/B6004734.png)
![4-fluoro-N-{[1-(4-pentenoyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6004736.png)